



Synthesis and Characterization of Saxagliptin-15N,D2 HCl: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Saxagliptin-15N,D2Hydrochloride	
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This technical guide provides a comprehensive overview of the synthesis and characterization of Saxagliptin-15N,D2 HCl, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction to Saxagliptin and its Labeled Analogue

Saxagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Saxagliptin-15N,D2 HCl is a stable isotope-labeled version of Saxagliptin, incorporating one ¹⁵N atom in the nitrile group and two deuterium atoms on the cyclopropyl ring of the azabicyclo[3.1.0]hexane moiety. This isotopic labeling renders the molecule distinguishable from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical assays.

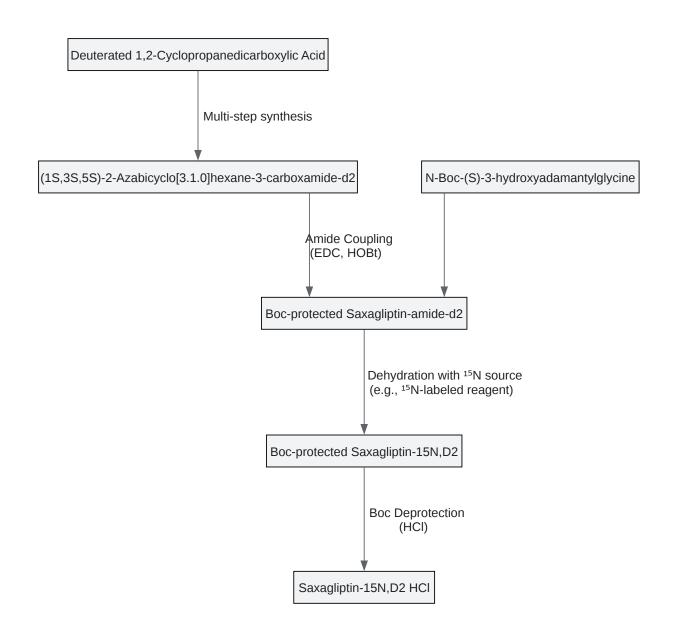


Synthesis of Saxagliptin-15N,D2 HCl

While a specific, detailed protocol for the synthesis of Saxagliptin-15N,D2 HCl is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Saxagliptin and established methods for isotopic labeling. The key steps involve the synthesis of a deuterated azabicyclo[3.1.0]hexane intermediate and the introduction of a ¹⁵N-labeled nitrile group.

Plausible Synthetic Scheme:





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Caption: Plausible synthetic workflow for Saxagliptin-15N,D2 HCl.



Experimental Protocols

The following are detailed, illustrative methodologies for the key transformations.

Step 1: Synthesis of Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

This key intermediate is synthesized from a deuterated precursor, such as deuterated 1,2-cyclopropanedicarboxylic acid. The synthesis involves the formation of the bicyclic amine core, followed by amidation.

- Materials: Deuterated 1,2-cyclopropanedicarboxylic acid, thionyl chloride, ammonia, appropriate chiral resolving agents, and solvents.
- Procedure:
 - Deuterated 1,2-cyclopropanedicarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
 - The acid chloride is then reacted with ammonia to form the diamide.
 - Through a series of cyclization and reduction reactions, the deuterated 3azabicyclo[3.1.0]hexane core is formed.
 - The desired stereoisomer is resolved using chiral chromatography or a suitable chiral resolving agent.
 - The resolved amine is then converted to the corresponding carboxamide.

Step 2: Amide Coupling

The deuterated bicyclic amide is coupled with N-Boc-(S)-3-hydroxyadamantylglycine.

- Materials: Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, N-Boc-(S)-3-hydroxyadamantylglycine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),
 Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
- Procedure:



- To a solution of N-Boc-(S)-3-hydroxyadamantylglycine (1.0 eq) in DCM, add EDC (1.2 eq),
 HOBt (1.2 eq), and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eg) in DCM.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected saxagliptin-amide-d2.

Step 3: Dehydration and 15N-Labeling

The amide is dehydrated to the nitrile using a ¹⁵N-labeled dehydrating agent or a two-step process involving activation and displacement with a ¹⁵N-cyanide source.

- Materials: Boc-protected saxagliptin-amide-d2, Dehydrating agent (e.g., trifluoroacetic anhydride), Potassium cyanide-¹⁵N (K¹⁵CN), appropriate solvents.
- Procedure (Illustrative):
 - Dissolve the Boc-protected saxagliptin-amide-d2 (1.0 eq) in a suitable solvent like pyridine.
 - Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Quench the reaction with ice-water and extract the product with ethyl acetate.
 - Alternatively, activate the amide and displace with K¹⁵CN.
 - Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Boc-protected Saxagliptin-¹⁵N,D2.



Step 4: Boc Deprotection and Salt Formation

The Boc protecting group is removed, and the hydrochloride salt is formed.

- Materials: Boc-protected Saxagliptin-15N,D2, Hydrochloric acid (4M in dioxane), Diethyl ether.
- Procedure:
 - Dissolve the Boc-protected Saxagliptin-15N,D2 in a minimal amount of dioxane.
 - Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Add diethyl ether to precipitate the product.
 - Filter the solid, wash with diethyl ether, and dry under vacuum to yield Saxagliptin-15N,D2 HCl as a white to off-white solid.

Characterization of Saxagliptin-15N,D2 HCl

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the labeled compound.

Quantitative Data

Parameter	Value	Reference/Method
Molecular Formula	C18H23D2 ¹⁵ NN2O2 · HCl	-
Molecular Weight	354.89 g/mol	Calculated
Accurate Mass (M+H)+	318.21	Theoretical
Isotopic Purity	>98%	Mass Spectrometry
Chemical Purity	>98%	HPLC

Spectroscopic Data



Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI) in positive mode.
- Expected [M+H]⁺: m/z 318.21 (corresponding to C₁₈H₂₄D₂¹⁵N₂O₂⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Note: Specific NMR data for Saxagliptin-¹⁵N,D2 HCl is not publicly available. The following are predicted shifts based on the structure and data for unlabeled Saxagliptin. The absence of signals for the two deuterium atoms on the cyclopropyl ring and the coupling of adjacent protons to ¹⁵N would be key indicators of successful labeling.

- ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
 - Adamantyl protons: ~1.5-2.0
 - Azabicyclo[3.1.0]hexane protons: ~0.8-3.5 (with altered splitting patterns for protons near the deuterated positions)
 - Methine proton adjacent to the amine: ~3.8
 - Amine and hydroxyl protons: Broad signals
- ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
 - Nitrile carbon: ~118 (with coupling to ¹⁵N)
 - Carbonyl carbon: ~170
 - Adamantyl carbons: ~28-70
 - Azabicyclo[3.1.0]hexane carbons: ~15-60 (with attenuated signals for deuterated carbons)

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

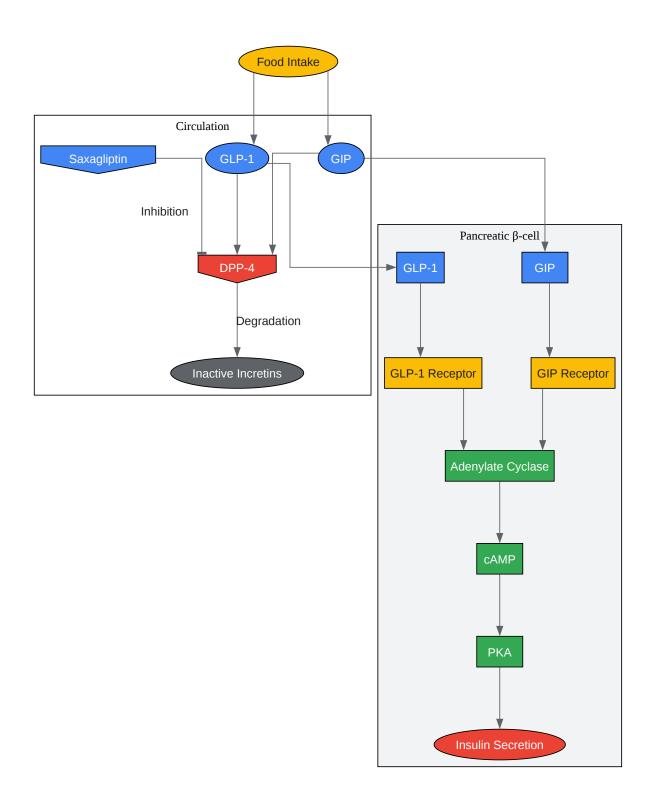


- Detection: UV at 210 nm.
- Expected Retention Time: Similar to unlabeled Saxagliptin, with a slight shift possible due to the isotopic labeling.

Mechanism of Action: Signaling Pathway

Saxagliptin's therapeutic effect is mediated through the potentiation of the incretin signaling pathway.





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Caption: Saxagliptin's mechanism of action via DPP-4 inhibition.



Conclusion

This technical guide outlines the synthesis and characterization of Saxagliptin-¹⁵N,D2 HCl. The provided synthetic route, while illustrative, is based on established chemical principles and offers a viable pathway for its preparation. The characterization data presented, including mass spectrometry and predicted NMR shifts, provide the necessary framework for confirming the identity and purity of this essential analytical standard. The elucidation of its mechanism of action further underscores its importance in the development and study of new therapies for type 2 diabetes.

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